Home > Products > Screening Compounds P121518 > N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide -

N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

Catalog Number: EVT-5025955
CAS Number:
Molecular Formula: C21H18Cl2N2O3S
Molecular Weight: 449.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-chlorobenzyl)-4-[amino]benzamide belongs to the class of organic compounds known as sulfonamides. Sulfonamides are a class of organosulfur compounds characterized by a sulfonyl functional group (RSO2) attached to an amine group (-NR2). This specific compound features a benzamide moiety linked to the sulfonamide group, with additional chlorobenzyl and chlorophenyl substituents.

  • Alkylation: Finally, the sulfonamide intermediate can be alkylated with 4-chlorobenzyl chloride in the presence of a base to yield the final compound, N-(4-chlorobenzyl)-4-[amino]benzamide.
Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)-4-[amino]benzamide can be analyzed based on its constituent groups:

Chemical Reactions Analysis

While specific reactions for N-(4-chlorobenzyl)-4-[amino]benzamide were not found, its structure suggests susceptibility to various reactions common to sulfonamides and benzamides:

  • Enzyme inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrase, dihydropteroate synthase, and histone deacetylases. N-(4-chlorobenzyl)-4-[amino]benzamide could potentially interact with similar enzymatic targets.

a) Medicinal Chemistry:

  • Antibacterial agents: Sulfonamides are historically significant as the first class of synthetic drugs effective against bacterial infections [, ]. Though resistance developed over time, modified sulfonamides are still prescribed today. While the specific compound hasn't been tested, its structure holds potential for antibacterial activity.
  • Anticancer agents: Some sulfonamide derivatives have shown promising anticancer activity [, ]. The benzamide moiety in this compound further adds to this potential, as benzamide derivatives are also explored for their anticancer properties [, ].
  • Anticonvulsant agents: Research on 1,3,4-thiadiazole derivatives, which share structural similarities with N-(4-chlorobenzyl)-4-[amino]benzamide, highlights their potential as anticonvulsant agents []. This suggests a possible area of investigation for this compound.

b) Agricultural Chemistry:

  • Herbicides: Sulfonamides have found wide use as herbicides in agriculture []. The structural similarity of N-(4-chlorobenzyl)-4-[amino]benzamide to known herbicides suggests it could potentially be developed as a new herbicide or a component in herbicide formulations.
Future Directions

Based on the analysis, the following future research directions are suggested for N-(4-chlorobenzyl)-4-[amino]benzamide:

  • Mechanism of action studies: Investigating the interaction of N-(4-chlorobenzyl)-4-[amino]benzamide with potential enzyme or receptor targets could elucidate its mechanism of action.

By pursuing these research directions, a deeper understanding of the properties and potential applications of N-(4-chlorobenzyl)-4-[amino]benzamide can be achieved.

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a phenyluracil derivative. It is mentioned in the context of crop protection formulations. [, , , ]. The compound exists in both hydrate and crystalline forms [, ]. Its herbicidal activity is enhanced when used in mixtures with other herbicides like glyphosate and glufosinate [].

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used to treat various blood cancers [, ]. It primarily undergoes hepatic metabolism in humans, with oxidation of the dimethyl cyclohexenyl moiety as a significant metabolic pathway [].

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, formed during the drug's oxidative stress degradation []. This impurity can be synthesized by oxidizing Venetoclax with m-CPBA [].

Relevance: This compound is structurally similar to Venetoclax and, consequently, shares the benzamide core with N-(4-chlorobenzyl)-4-[amino]benzamide. The key difference between VNO and Venetoclax is the presence of an N-oxide group on the piperazine ring, illustrating a potential metabolic pathway for these types of molecules.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity identified during Venetoclax degradation studies. It can be formed from VNO via a Meisenheimer rearrangement reaction under specific conditions [].

Relevance: Like Venetoclax and VNO, VHA is structurally related to N-(4-chlorobenzyl)-4-[amino]benzamide through the shared benzamide motif. The distinct feature of VHA is the hydroxylamine group, formed through rearrangement of the N-oxide in VNO, further demonstrating the potential chemical transformations these compounds can undergo.

N(1‐Ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo-125I‐ 5‐ethyl sulfonyl benzamide

Compound Description: This compound is a radiolabeled analog of Sulpiride designed for use as a radioligand in radioimmunoassay studies of Sulpiride-related compounds [].

Relevance: This compound, though structurally different from N-(4-chlorobenzyl)-4-[amino]benzamide, exemplifies the use of radiolabeling for studying similar molecules. The presence of the benzamide and sulfonamide groups, along with substituted phenyl rings, highlights the common structural features often used in medicinal chemistry.

Relevance: Though structurally dissimilar to N-(4-chlorobenzyl)-4-[amino]benzamide, LY450139 exemplifies the investigation of different chemical classes, like GSIs, for therapeutic purposes. This example highlights the breadth of research exploring the modulation of biological pathways, even if the specific chemical structures are not directly related.

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another GSI investigated for its potential in treating Alzheimer's disease []. Like LY450139, it also aims to reduce Aβ peptide production but suffers from the drawback of potentially causing cognitive impairment due to β-CTF accumulation [].

Relevance: Similar to LY450139, BMS-708163, while structurally distinct from N-(4-chlorobenzyl)-4-[amino]benzamide, underscores the exploration of GSIs for therapeutic benefit. Its inclusion emphasizes the focus on modulating specific enzymatic pathways, even if the chemical structures themselves are not closely related.

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) []. Unlike GSIs, GSMs selectively reduce Aβ42 production without increasing β-CTF, making them a potentially safer alternative for treating Alzheimer's disease [].

Relevance: Although structurally different from N-(4-chlorobenzyl)-4-[amino]benzamide, the comparison between GSM-2 and GSIs like LY450139 and BMS-708163 showcases the evolution of drug development strategies. It highlights the continuous efforts to identify compounds with improved efficacy and safety profiles, even if they belong to different chemical classes.

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer for enhancing the effectiveness of radiotherapy in cancer treatment []. This compound demonstrated the ability to inhibit cell viability and induce cell cycle arrest at the G2/M phase [].

Relevance: While not directly analogous in structure to N-(4-chlorobenzyl)-4-[amino]benzamide, PPA5 exhibits a structure-activity relationship within its own chemical series, highlighting the impact of substituent changes on biological activity.

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)

Compound Description: PPA13 is another phenylpyrimidine derivative investigated alongside PPA5 for its potential as a radiosensitizer in cancer treatment []. It showed similar effects on cell viability and cell cycle arrest to PPA5 [].

Relevance: Similar to PPA5, PPA13, though structurally distinct from N-(4-chlorobenzyl)-4-[amino]benzamide, highlights the exploration of structure-activity relationships within a chemical series. The variations in substituents on the phenylpyrimidine core provide insights into the influence of these modifications on the compound's biological activities.

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: PPA14 is a phenylpyrimidine derivative investigated for its potential as a radiosensitizer in cancer treatment []. It exhibited potent inhibitory effects on cancer cell growth and significantly increased the efficacy of radiotherapy [].

Relevance: Although structurally distinct from N-(4-chlorobenzyl)-4-[amino]benzamide, PPA14, like the other PPA compounds, exemplifies the exploration of structure-activity relationships within a chemical class. The presence of both sulfonamide and benzamide groups in different parts of these molecules emphasizes the potential for finding diverse biological activities by rearranging and modifying common pharmacophores.

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: PPA15 is a phenylpyrimidine derivative identified as a potent radiosensitizer []. This compound effectively inhibits multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation, leading to increased sensitivity to radiation therapy and significant suppression of tumor growth [].

Relevance: PPA15, although structurally different from N-(4-chlorobenzyl)-4-[amino]benzamide, further emphasizes the potential of phenylpyrimidine derivatives as radiosensitizers in cancer treatment. The structural diversity among these PPA compounds highlights the possibility of fine-tuning the pharmacological properties through modifications of substituents on the phenylpyrimidine core.

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17, a phenylpyrimidine derivative, was also investigated for its potential as a radiosensitizer []. This compound displayed significant inhibitory effects on cell viability and induced cell cycle arrest, indicating its potential in enhancing the efficacy of radiotherapy [].

Relevance: PPA17, though structurally distinct from N-(4-chlorobenzyl)-4-[amino]benzamide, further reinforces the importance of exploring structure-activity relationships within a chemical series. The varying effects observed for different PPA compounds underscore the subtle yet crucial role of substituents in influencing their biological activities.

N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: This series of compounds represents a class of potential plant growth regulators with substituted benzamide structures []. The researchers synthesized various derivatives by reacting 2-amino-5-chlorobenzophenone with substituted benzoyl chlorides, followed by reduction with NaBH4 []. The study revealed that certain compounds within this series displayed potent plant growth-promoting (PGP) activity, even surpassing the activity of the standard plant growth hormone, benzyladenine [].

Relevance: The N-[4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides are structurally related to N-(4-chlorobenzyl)-4-[amino]benzamide through their shared benzamide core and the presence of substituted phenyl rings. While the target compound possesses a sulfonamide linker and a 4-chlorobenzyl group, the related compounds in this series feature a 2-(α,α-hydroxyphenylmethyl)phenyl group attached to the benzamide nitrogen. This comparison highlights how structural modifications, even around a common pharmacophore, can lead to diverse biological activities, ranging from anticancer to plant growth regulation.

N-(2-Benzoyl-4-chlorophenyl)-benzamides

Compound Description: This series of compounds consists of substituted benzamides synthesized as potential plant growth regulators []. The researchers synthesized these compounds by condensing 2-amino-5-chlorobenzophenone with various substituted benzoyl chlorides []. Their study highlighted that several derivatives within this group exhibited noteworthy plant growth-inhibiting (PGI) activity [], suggesting their potential use as herbicides.

Relevance: The N-(2-benzoyl-4-chlorophenyl)-benzamides are structurally related to N-(4-chlorobenzyl)-4-[amino]benzamide as both contain a benzamide core and substituted phenyl rings. The key structural difference lies in the presence of a second benzoyl group directly attached to the nitrogen of the benzamide in the related compounds, whereas the target compound features a 4-chlorobenzyl group linked through a sulfonamide moiety. This comparison illustrates that even slight alterations in the substituents around a central pharmacophore like benzamide can significantly impact the resulting biological activity.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series comprises benzamide derivatives synthesized and characterized for their chemical reactivity and potential biological activities [, ]. These compounds feature a quinoid ring structure, which allows for various chemical modifications and can contribute to their biological properties [, ].

N-(4-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives

Compound Description: These benzamide and benzenesulfonamide derivatives were synthesized as potential anticancer agents []. The compounds were designed based on the rationale that combining the pharmacophores of tetrahydropyridine (THP) and benzimidazole could yield potent anticancer activity [].

Relevance: These compounds, while structurally distinct from N-(4-chlorobenzyl)-4-[amino]benzamide, demonstrate the broad application of benzamide and benzenesulfonamide scaffolds in medicinal chemistry. The presence of these moieties in various arrangements and substitutions highlights their versatility in drug design.

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives

Compound Description: This series of compounds encompasses benzamide and benzenesulfonamide derivatives synthesized as potential anticancer agents []. The design strategy involved incorporating a tetrahydropyridine ring substituted with a pyrrole ring, aiming to enhance anticancer activity [].

Relevance: Similar to the previous group, these compounds are not direct structural analogs of N-(4-chlorobenzyl)-4-[amino]benzamide but further demonstrate the wide-ranging applications of benzamide and sulfonamide moieties in drug discovery, particularly in anticancer research.

4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

Compound Description: This series of compounds represents a group of indapamide derivatives synthesized as potential anticancer agents, particularly for melanoma []. These compounds were designed based on the structure of indapamide, a drug used to treat hypertension, and were found to exhibit pro-apoptotic activity in melanoma cell lines [].

Relevance: Although structurally distinct from N-(4-chlorobenzyl)-4-[amino]benzamide, this group of compounds highlights the application of modifying existing drugs to explore new therapeutic applications. The presence of the sulfonamide and benzamide groups in these molecules, albeit in a different arrangement, underscores the versatility of these functional groups in drug discovery.

4-Chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

Compound Description: Similar to the previous group, these compounds are also indapamide derivatives designed as potential anticancer agents []. They feature a thiazolidine ring linked to the sulfonamide moiety, which may contribute to their anticancer activity [].

Relevance: This series of compounds, though not directly analogous to N-(4-chlorobenzyl)-4-[amino]benzamide, further illustrates the exploration of indapamide analogs for their anticancer potential. The presence of the sulfonamide and benzamide groups, albeit in a different arrangement compared to the target compound, highlights the adaptability of these functional groups for creating diverse chemical entities with potential therapeutic applications.

Properties

Product Name

N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

InChI

InChI=1S/C21H18Cl2N2O3S/c1-25(29(27,28)20-12-8-18(23)9-13-20)19-10-4-16(5-11-19)21(26)24-14-15-2-6-17(22)7-3-15/h2-13H,14H2,1H3,(H,24,26)

InChI Key

RPYLHWLCZGEQPU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.